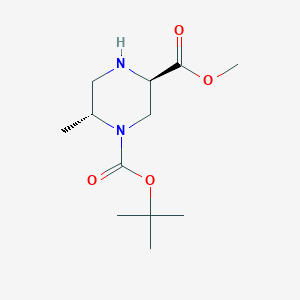

(3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

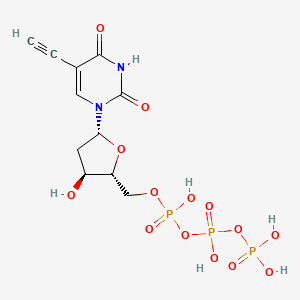

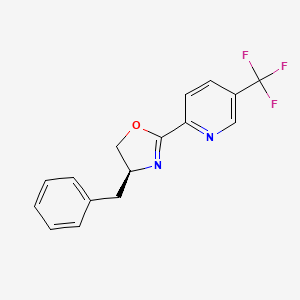

“(3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H22N2O4 . It has an average mass of 258.314 Da and a monoisotopic mass of 258.157959 Da . The compound has two defined stereocentres .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperazine ring is substituted with a tert-butyl group, a methyl group, and two methylpiperazine-1,3-dicarboxylate groups .Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 330.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.3±3.0 kJ/mol and a flash point of 153.6±26.5 °C . The compound has a molar refractivity of 65.8±0.3 cm³, and it has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Structure-Activity Studies

- Histamine H4 Receptor Ligands : A study focused on synthesizing 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), exploring modifications to optimize potency and potential anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

Chiral Solvating Properties

- Enantiopure Derivatives for NMR Spectroscopy : Research on the chiral solvating properties of related compounds, such as (S)-1-benzyl-6-methylpiperazine-2,5-dione, which forms diastereomeric hydrogen-bonded associates, indicating potential as chiral solvating agents in NMR spectroscopy (Wagger et al., 2007).

Synthesis and Application in Amino Acids

- Synthesis of Alanine Derivatives : A study demonstrating the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives, providing a convenient approach to both (S)- and (R)-alanine (Orena et al., 1992).

Dipeptide Mimics and Amino Carboxylates

- Rigid Dipeptide Mimics : A study on the synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids as rigid dipeptide surrogates, potentially useful in exploring peptide conformation-activity relationships (Rao et al., 2007).

Crystal Structure and Molecular Analysis

- Crystal Structure and Molecular Analysis : Research involving the characterization of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, using X-ray crystallographic analysis and DFT studies (Çolak et al., 2021).

Piperazine Derivatives and Chemical Analysis

- Chemical Properties and Analysis : A study on the six-membered ring of related esters, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, and their hydrogen bonding properties (Kolter et al., 1996).

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperazine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-8-6-13-9(10(15)17-5)7-14(8)11(16)18-12(2,3)4/h8-9,13H,6-7H2,1-5H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHYZZRVLQMHEO-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

AMINOPROPANOATE](/img/structure/B6297433.png)

![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B6297435.png)

![6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B6297439.png)

![Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)

![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

![10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyClododecane-1,4,7-triacetic acid](/img/structure/B6297521.png)